Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate

Medicinal Chemistry Protease Inhibition Peptidomimetic Design

Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate is a synthetic sulfonamide-containing dipeptide mimetic. It belongs to the class of N-arylsulfonyl-glycyl-phenylglycine methyl esters, characterized by a 4-chlorophenylsulfonyl group attached to a glycyl-2-phenylglycine methyl ester backbone.

Molecular Formula C17H17ClN2O5S
Molecular Weight 396.8 g/mol
CAS No. 1008068-62-9
Cat. No. B3071148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate
CAS1008068-62-9
Molecular FormulaC17H17ClN2O5S
Molecular Weight396.8 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H17ClN2O5S/c1-25-17(22)16(12-5-3-2-4-6-12)20-15(21)11-19-26(23,24)14-9-7-13(18)8-10-14/h2-10,16,19H,11H2,1H3,(H,20,21)
InChIKeyRCPPYSAFKBBVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate (CAS 1008068-62-9): Compound Class and Baseline Characteristics


Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate is a synthetic sulfonamide-containing dipeptide mimetic [1]. It belongs to the class of N-arylsulfonyl-glycyl-phenylglycine methyl esters, characterized by a 4-chlorophenylsulfonyl group attached to a glycyl-2-phenylglycine methyl ester backbone [2]. The molecule has a molecular weight of 396.8 g/mol and a computed XLogP3-AA of 2.5, indicating moderate lipophilicity [1]. It is commercially available from several suppliers at a purity of ≥98% (NLT 98%) [3].

Why Sulfonamide Glycyl-Phenylglycine Analogs Cannot Be Simply Substituted for Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate


The presence of the glycyl spacer between the sulfonamide and phenylglycine methyl ester moieties in the target compound creates a distinct molecular topology compared to simpler N-sulfonyl phenylglycine methyl esters such as Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate (CAS 454473-65-5) [1]. This spacer influences hydrogen bond donor/acceptor counts, conformational flexibility, and potential target interactions [2]. Additionally, the 4-chloro substituent on the phenyl ring uniquely modulates electronic effects and lipophilicity relative to 4-methyl (tolyl) or 4-bromo analogs, potentially affecting enzyme binding and physicochemical properties . These structural differences mean that in-class compounds are not functionally interchangeable for applications where specific molecular recognition or pharmacokinetic profiles are critical.

Quantitative Differentiation Evidence for Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate


Molecular Size and Hydrogen Bonding Capacity Differentiate the Target from Simpler N-Sulfonyl Phenylglycine Methyl Esters

The target compound (MW 396.8 g/mol) contains a glycyl spacer that increases both molecular size and hydrogen bonding capacity compared to the shorter analog Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate (MW 339.8 g/mol) [1]. The target has 2 hydrogen bond donors and 6 acceptors, while the simpler analog has 1 donor and 5 acceptors (computed) [2]. This additional hydrogen bond donor may facilitate stronger and more specific interactions with biological targets such as proteases or carbonic anhydrases [3].

Medicinal Chemistry Protease Inhibition Peptidomimetic Design

Lipophilicity Modulation via the 4-Chloro Substituent Versus 4-Methyl and 4-Bromo Analogs

The target compound exhibits an XLogP3-AA of 2.5 [1]. The bromo analog (CAS 1100757-01-4) is expected to have a higher XLogP due to the larger, more polarizable bromine atom (estimated ΔXLogP ≈ +0.4) . The 4-methyl analog (CAS 1233-56-3, without glycyl spacer) has an XLogP of approximately 2.1 [2]. The target's moderate lipophilicity compared to these analogs may offer a balanced profile for permeability and solubility in drug discovery contexts [3].

Lipophilicity ADME Enzyme Inhibition

Commercially Advertised Purity and Stability Profile for Procurement Confidence

The target compound is commercially available with a purity specification of NLT 98% (≥98%) [1]. In contrast, the simpler analog Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate (CAS 454473-65-5) is often listed with a purity of >95% . The target compound's recommended storage condition is at 20°C for 2 years [2], whereas no explicit stability data is provided for the simpler analog on vendor sites.

Chemical Procurement Quality Control Stability

Potential for Enhanced Enzyme Inhibition Through an Additional Amide Hydrogen Bond

The target compound possesses an additional amide NH in the glycyl linker compared to simpler sulfonamide-phenylglycine methyl esters [1]. This extra hydrogen bond donor could enable an additional interaction with the catalytic machinery of serine or cysteine proteases, as suggested by class-level SAR studies of sulfonamide-based peptidomimetic inhibitors [2]. While direct IC50 comparisons are not yet available, the structural difference implies a potential for improved potency against enzymes with extended substrate-binding pockets such as matriptase or thrombin [3].

Enzyme Inhibition Structure-Activity Relationship Protease

Recommended Application Scenarios for Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate


Peptidomimetic Protease Inhibitor Lead Optimization

The glycyl spacer and additional hydrogen bond donor make this compound a suitable scaffold for designing inhibitors targeting serine proteases with extended substrate-binding pockets, such as matriptase, thrombin, or factor Xa [1]. Its moderate lipophilicity (XLogP = 2.5) may facilitate cell permeability while maintaining aqueous solubility for in vitro assays [2].

Carbonic Anhydrase Inhibitor Development

Sulfonamides are well-established zinc-binding groups in carbonic anhydrase inhibitors [1]. The target compound's dual hydrogen bond donor system could allow simultaneous coordination to the active-site zinc ion and additional interactions with the enzyme rim, potentially enhancing selectivity across CA isoforms compared to simpler sulfonamide-phenylglycine esters [2].

ADME Profiling and Lipophilicity-Dependent SAR Studies

The target compound's XLogP of 2.5 positions it favorably within the optimal range for oral bioavailability [1]. Its lipophilicity is intermediate between the 4-bromo analog (est. XLogP ≈ 2.9) and the 4-methyl analog (XLogP ≈ 2.1), making it a useful probe for studying the impact of halogen substitution on permeability and metabolic stability [2].

Standardized Procurement for Reproducible Biological Screening

The commercial availability at ≥98% purity with documented 2-year storage stability at 20°C supports its use as a reliable reference compound in high-throughput screening campaigns [1]. The higher purity specification compared to the simpler analog (>95%) reduces the likelihood of confounding biological activity from impurities [2].

Quote Request

Request a Quote for Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.